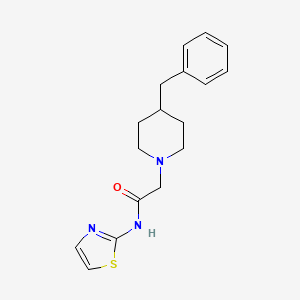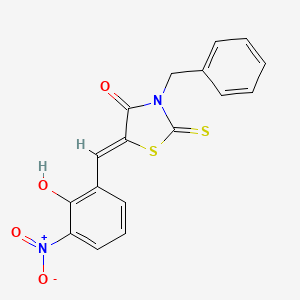![molecular formula C21H15BrN2O6 B5467327 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate, also known as ABNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABNO is a synthetic organic molecule that belongs to the class of nitroaromatic compounds. It has been studied for its unique optical and electronic properties, as well as its biological activities.
作用機序
The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, apoptosis, and oxidative stress. This compound has been shown to induce ROS production in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.
実験室実験の利点と制限
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique optical and electronic properties that make it useful for imaging and sensing applications. However, this compound also has some limitations. It is a reactive compound that can generate ROS, which can be toxic to cells. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate. One area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Another area of interest is the development of this compound-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
合成法
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-nitrophenylacetic acid with acetic anhydride to form an intermediate, which is then reacted with 8-aminoquinoline in the presence of a catalyst to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for imaging biological systems due to its unique optical properties. This compound has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound has been used in materials science for the development of organic electronic devices.
特性
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-3-bromo-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O6/c1-12(25)29-19-5-3-4-14-6-8-16(23-20(14)19)9-7-15-10-17(24(27)28)11-18(22)21(15)30-13(2)26/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRACJUJKWNYCK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-[5-(methoxymethyl)-2-furoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5467256.png)
![4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)
![N-(2-fluorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide oxalate](/img/structure/B5467271.png)
![2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5467278.png)
![1-[(1-{[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5467281.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5467282.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5467285.png)
![mesityl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5467289.png)
![1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5467294.png)
![5-chloro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5467300.png)
![3-[2-(ethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467314.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
